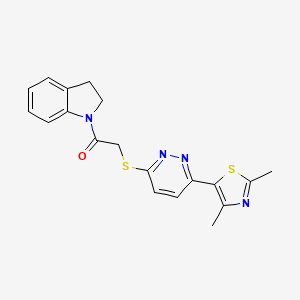

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Description

The compound 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic molecule featuring a pyridazine core substituted with a 2,4-dimethylthiazole moiety via a thioether linkage.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS2/c1-12-19(26-13(2)20-12)15-7-8-17(22-21-15)25-11-18(24)23-10-9-14-5-3-4-6-16(14)23/h3-8H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPMXOVXKFTKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the thiazole ring: Starting from 2,4-dimethylthiazole, the thiazole ring is synthesized through cyclization reactions.

Pyridazine ring synthesis: The pyridazine ring can be formed by reacting appropriate precursors under specific conditions, such as using hydrazine derivatives.

Thioether linkage: The thiazole and pyridazine rings are linked via a thioether bond, often using thiol reagents.

Indolinone attachment: The final step involves attaching the indolinone moiety to the thioether-linked intermediate, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

Reduction: Reduction reactions could target the carbonyl group in the indolinone moiety.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound might serve as a ligand in catalytic reactions.

Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

Drug Development: Potential as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Biological Probes: Use as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

Agriculture: Possible applications as a pesticide or herbicide.

Polymer Science: Use in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example:

Enzyme Inhibition: If used as a drug, it might inhibit a specific enzyme by binding to its active site.

Receptor Modulation: It could act as an agonist or antagonist at a particular receptor, altering cellular signaling pathways.

Comparison with Similar Compounds

Structural Analog 1: 1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethanone

- Structure : Contains an imidazo-thiazole core with a chloro substituent and an acetyl group.

- Key Differences: Lacks the pyridazine and indoline moieties present in the target compound.

Structural Analog 2: 1-{6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethanone

- Structure : Features a triazolo-thiazole system with a methyl group and acetyl substituent.

- Key Differences: The triazole ring introduces additional hydrogen-bonding capacity, contrasting with the pyridazine-thioether linkage in the target compound.

- Applications : Reported as a precursor in antiviral or anticancer agent synthesis, though specific activity data are unavailable .

Patent-Based Analogs ()

Compounds such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide share partial structural motifs with the target molecule:

- Shared Features: Use of quinoline and piperidine moieties, similar to the indoline group in the target compound, which may confer affinity for hydrophobic binding pockets.

- Trifluoromethyl groups in patent compounds may increase metabolic resistance compared to dimethylthiazole substituents .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Toxicological Data: No thorough toxicological investigation is reported for the target compound or its analogs, as noted in for structurally related thiazoles .

- Structural Activity Relationships (SAR): The thioether linkage in the target compound may confer flexibility, enabling better target engagement compared to rigid triazolo-thiazole systems . Indoline and quinoline groups are associated with π-π stacking interactions in protein binding, suggesting shared mechanisms with patent analogs .

- Gaps in Evidence : Direct biological data (e.g., IC50 values, selectivity profiles) for the target compound are absent, limiting conclusive comparisons.

Biological Activity

The compound 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that incorporates thiazole and pyridazine moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The structural formula of the compound includes key functional groups that contribute to its biological properties. The thiazole ring is associated with antimicrobial and anticancer activities, while the pyridazine moiety often enhances interactions with biological targets.

| Structural Feature | Description |

|---|---|

| Thiazole Ring | Known for antimicrobial properties |

| Pyridazine Ring | Associated with anticancer activity |

| Indole Moiety | Implicated in neuropsychiatric effects |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives containing indole structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Thiazole derivatives have been extensively documented for their antimicrobial properties. The compound's thiazole component may contribute to its ability to inhibit bacterial growth. In vitro studies using disc diffusion assays have demonstrated that related compounds exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuropsychiatric Effects

Indole derivatives are often explored for their potential in treating neuropsychiatric disorders. Research has shown that certain indole-based compounds can act as selective serotonin receptor modulators, which may provide therapeutic benefits in conditions like depression and anxiety disorders .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been found to inhibit key enzymes involved in cancer progression.

- Receptor Modulation : The indole moiety may interact with neurotransmitter receptors, affecting signaling pathways related to mood and anxiety.

- Cell Cycle Interference : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Study 1: Anticancer Activity

A study evaluated a series of indole-based compounds for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with thiazole and pyridazine functionalities exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Study 2: Antimicrobial Efficacy

In another investigation, derivatives of thiazole were tested against common bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL against Pseudomonas aeruginosa, indicating strong antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.